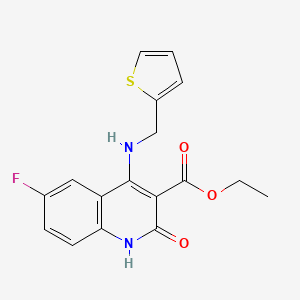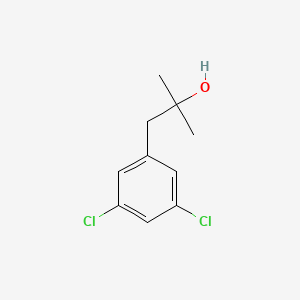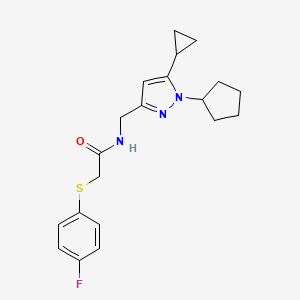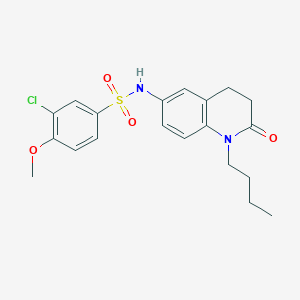
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
BenchChem offers high-quality N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
Research has demonstrated various methods for synthesizing quinoline and quinazoline derivatives, which are closely related to the compound . These methods involve the condensation of different chemical precursors to obtain compounds with potential biological activities. For instance, a study focused on the synthesis and characterization of quinazoline derivatives, exploring their diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014). Another research avenue involved the preparative and spectroscopic study of Zinquin-related fluorophores, which share structural similarities, indicating the diverse synthetic routes and characterization techniques applicable to such compounds (Kimber et al., 2003).
Chemical Properties and Interactions
Detailed investigations into the chemical properties and potential interactions of these compounds include studies on their ability to form complexes with metals, such as zinc, showcasing their utility in fluorescent probes for bioimaging applications. One study highlighted the synthesis and antimicrobial activity of novel sulfonamide derivatives, including their interactions with various metal ions, offering insights into their broader pharmacological applications (Vanparia et al., 2010).
Pharmacological Research Applications
Anticancer Activities
The compound and its derivatives have been investigated for their potential anticancer activities. For example, research into novel sulfonamide derivatives has shown promising results in in vitro anticancer evaluations, suggesting mechanisms involving p38/ERK phosphorylation activation in cancer cells (Cumaoğlu et al., 2015).
Antimicrobial and Anti-HIV Properties
Further studies have delved into the antimicrobial and anti-HIV potential of these compounds, demonstrating the synthesis of 2-mercaptobenzenesulfonamides with significant activity against various pathogens. This research underscores the versatility of these compounds in addressing different therapeutic targets (Pomarnacka & Kornicka, 2001).
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-3-4-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADLPACHVPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
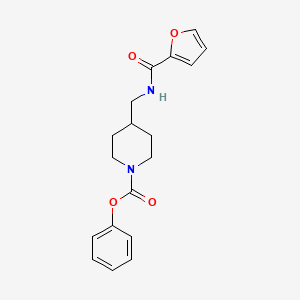
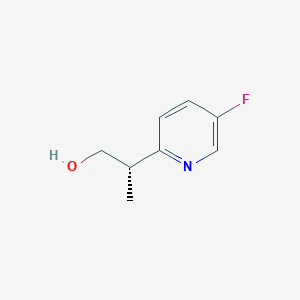
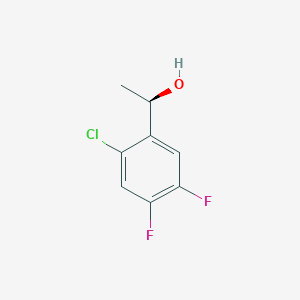
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2702884.png)

![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)
![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)
